1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that is widely used in scientific research. This compound is also known as BAY 43-9006 or sorafenib, and it has been studied extensively for its potential use in cancer treatment.
Scientific Research Applications
Anticancer Potential
Research on similar urea derivatives, such as 1-Aryl-3-(2-chloroethyl) ureas, has shown promising results in vitro for cytotoxicity against human adenocarcinoma cells, suggesting a potential pathway for anticancer applications. The synthesis and evaluation of these compounds indicate that specific urea derivatives could be as cytotoxic as known anticancer agents like chlorambucil, albeit their N-nitroso derivatives were inactive, highlighting the importance of structural optimization in drug design (Gaudreault et al., 1988).
Complexation and Self-Assembly
Studies involving urea derivatives have also focused on their complexation behaviors and self-assembly capabilities. For instance, urea-linked cyclodextrin complexes have been explored for their ability to undergo photoisomerization, demonstrating potential for molecular devices that rely on structural changes in response to light. This research underlines the role of urea derivatives in developing advanced materials with switchable properties (Lock et al., 2004).
Antimicrobial Activity
Urea derivatives have been investigated for their antimicrobial efficacy as well. For example, the synthesis of novel amino acid coupled triazoles has shown that certain urea compounds possess antimicrobial properties, suggesting their potential use in combating microbial infections. This aligns with the broader research trend of identifying new antimicrobial agents amid growing resistance to existing drugs (El Rayes, 2010).
properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O/c1-26(15-16-9-3-2-4-10-16)14-8-7-13-24-19(27)25-18-12-6-5-11-17(18)20(21,22)23/h2-6,9-12H,13-15H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXWJLCILEOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=CC=C1C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea |
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